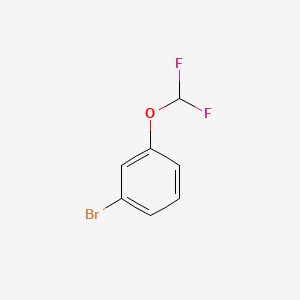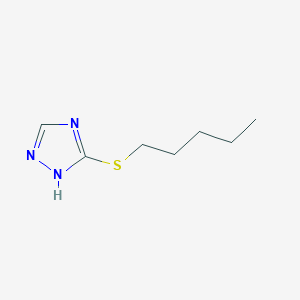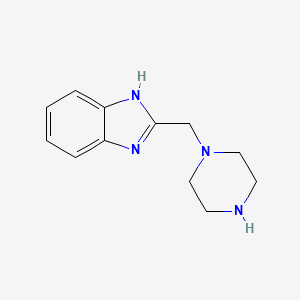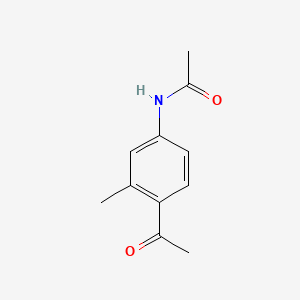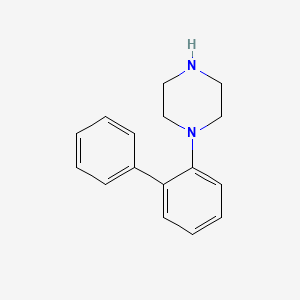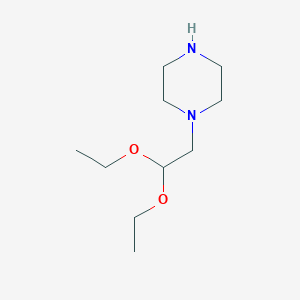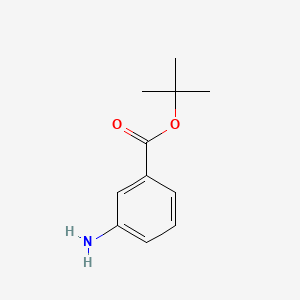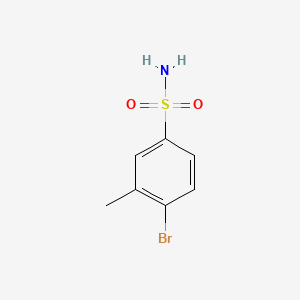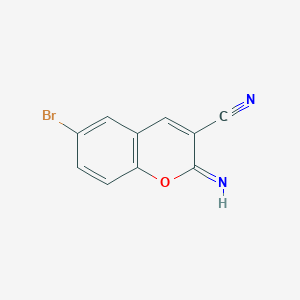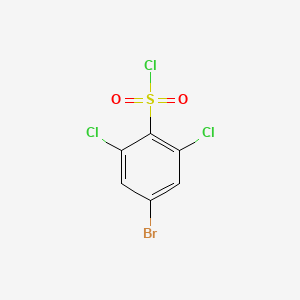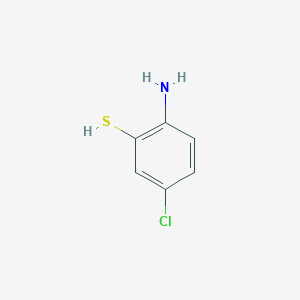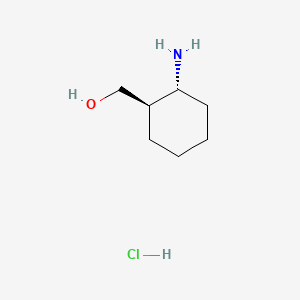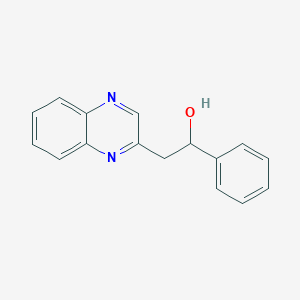
1-Phenyl-2-(quinoxalin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(quinoxalin-2-yl)ethanol is a compound that belongs to a class of organic molecules featuring a quinoxaline moiety. Quinoxaline derivatives are known for their diverse biological activities, including anticancer properties, as seen in the 1-phenyl-1-(quinazolin-4-yl) ethanol compounds . These compounds are structurally related to quinoxaline and have been found in various plant families such as Hydrangeaceae. The interest in these compounds is due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases like leishmaniasis .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the Knoevenagel condensation reaction has been used to synthesize 1-phenyl-2-(2-pyridyl)ethanol, a related compound, by reacting 2-methylpyridine with benzaldehyde without a catalyst or solvent . Another method involves an unusual ring-opening of tetrahydrofuran (THF) in the presence of iodine to yield 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives . Chemoenzymatic synthesis with lipase-catalyzed resolution has also been employed to obtain enantiomerically pure derivatives of quinoxaline-related compounds .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be characterized using various spectroscopic techniques. For example, the 1-phenyl-2-(2-pyridyl)ethanol intermediate was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group . Similarly, the structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was elucidated using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions. For instance, they can act as nucleophilic catalysts in the kinetic resolution of secondary alcohols, as demonstrated by helically chiral poly(quinoxaline-2,3-diyl)s . They can also form complexes with metal ions like Cu2+, exhibiting high selectivity and reversible binding, which is useful for ion recognition applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as seen in the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol, can affect the stability and solubility of these compounds . The substituents on the quinoxaline ring can modulate properties such as binding affinity to metal ions, as observed in the sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives . Additionally, the stereochemistry of quinoxaline derivatives, as in the case of diastereoisomers of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2'-ylthio)ethanol, can significantly influence their physical properties and reactivity .
Applications De Recherche Scientifique
Quinoxaline derivatives have been studied in various scientific fields due to their diverse pharmacological and biological properties . Here are some general applications of quinoxaline derivatives:
-
Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial activity, making them useful in the field of medicinal chemistry .
-
Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
-
Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have been used in the treatment of diabetes and glaucoma due to their hypoglycemic and anti-glaucoma activities .
-
Antiviral Activity : Quinoxaline derivatives have also been studied for their potential antiviral properties .
-
Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have shown cytotoxic effects and have been studied for their potential use in cancer and tumor treatments .
-
Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been found to have anti-inflammatory and analgesic properties, making them potentially useful in pain management .
Orientations Futures
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Propriétés
IUPAC Name |
1-phenyl-2-quinoxalin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCQIKGMGWYJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375474 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(quinoxalin-2-yl)ethanol | |
CAS RN |
849021-27-8 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

